molecular formula C18H17N3O2 B5131822 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole

Cat. No. B5131822
M. Wt: 307.3 g/mol
InChI Key: LWKLOCFKXLLYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It is a potent and highly selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids such as THC. The compound has been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole works by binding to and blocking the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids such as THC. By blocking the CB1 receptor, 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole prevents the activation of the endocannabinoid system, which is involved in various physiological processes such as appetite regulation, pain perception, and mood.
Biochemical and Physiological Effects:
3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity, and to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole in lab experiments is its high selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system without affecting other receptors or systems. However, one limitation of using 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole is its relatively short half-life, which requires frequent dosing in experiments.

Future Directions

There are several potential future directions for research on 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole. One area of interest is its potential therapeutic applications in the treatment of obesity and related metabolic disorders. Another area of interest is its potential use as an adjunct therapy for the treatment of addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole, and to identify any potential side effects or limitations of its use.

Synthesis Methods

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole was first synthesized by a team of researchers led by Gerard Le Fur at the French pharmaceutical company Sanofi in the early 1990s. The synthesis method involves the reaction of 3-(2-furyl)acrylic acid with pyrrolidine and 1,3-dicyclohexylcarbodiimide (DCC) to form the corresponding pyrrolidinylamide. The resulting compound is then reacted with 3-bromo-5-(2-furyl)phenylboronic acid and palladium catalyst to form 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole.

Scientific Research Applications

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory effects, among others.

properties

IUPAC Name

[5-[3-(1H-pyrazol-5-yl)phenyl]furan-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(21-10-1-2-11-21)17-7-6-16(23-17)14-5-3-4-13(12-14)15-8-9-19-20-15/h3-9,12H,1-2,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKLOCFKXLLYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)C3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.